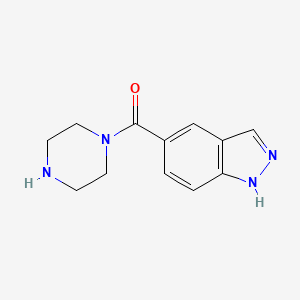

1H-Indazol-5-yl-1-piperazinylmethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N4O |

|---|---|

Molecular Weight |

230.27 g/mol |

IUPAC Name |

1H-indazol-5-yl(piperazin-1-yl)methanone |

InChI |

InChI=1S/C12H14N4O/c17-12(16-5-3-13-4-6-16)9-1-2-11-10(7-9)8-14-15-11/h1-2,7-8,13H,3-6H2,(H,14,15) |

InChI Key |

DJGYZZZXLGQGSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)NN=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indazol 5 Yl 1 Piperazinylmethanone and Its Derivatives

Retrosynthetic Analysis of the 1H-Indazol-5-yl-1-piperazinylmethanone Core

A logical retrosynthetic analysis of the target molecule, 1H-Indazol-5-yl-1-piperazinylmethanone, primarily involves the disconnection of the amide bond. This bond is the crucial linkage between the 1H-indazole-5-carboxylic acid core and the piperazine (B1678402) ring. This retrosynthetic approach simplifies the synthesis into two main challenges: the formation of the functionalized indazole ring and the subsequent amide coupling reaction.

The key disconnection is as follows:

Figure 1: Retrosynthetic Disconnection of 1H-Indazol-5-yl-1-piperazinylmethanone

This analysis reveals that 1H-indazole-5-carboxylic acid is a pivotal intermediate. Therefore, the synthetic strategies will be discussed in two major parts: the construction of the indazole nucleus with the required C-5 functionalization, and the methods for coupling this intermediate with piperazine or its derivatives.

Approaches to Indazole Ring Formation and Functionalization

The construction of the indazole scaffold is a well-explored area of heterocyclic chemistry, with numerous methods available for its synthesis.

Cyclization Reactions for Indazole Scaffold Construction

Several classical and modern cyclization methods are employed for the synthesis of the indazole ring. These methods often start from appropriately substituted benzene (B151609) derivatives.

One of the most common approaches involves the intramolecular cyclization of ortho-substituted phenylhydrazones. For instance, the intramolecular N-arylation of o-haloarylhydrazones, often catalyzed by copper or palladium, provides a direct route to the indazole core. beilstein-journals.org Another classical method is the diazotization of o-alkylanilines, followed by cyclization. nih.gov

More contemporary methods utilize transition-metal-catalyzed C-H activation and annulation reactions. For example, rhodium-catalyzed reactions of imidates with nitrosobenzenes can afford 1H-indazoles. nih.gov Similarly, palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes has been reported to yield indazole derivatives. nih.gov A silver(I)-mediated intramolecular oxidative C-H bond amination of arylhydrazones also provides an efficient route to 1H-indazoles. nih.gov

| Cyclization Method | Starting Materials | Key Reagents/Catalysts | Reference |

| Intramolecular N-arylation | o-Haloarylhydrazones | CuI, Pd catalysts | beilstein-journals.org |

| Diazotization-Cyclization | o-Alkylanilines | NaNO2, acid | nih.gov |

| C-H Activation/Annulation | Imidates, Nitrosobenzenes | Rhodium/Copper catalysts | nih.gov |

| Oxidative Benzannulation | Pyrazoles, Internal Alkynes | Pd(OAc)2 | nih.gov |

| Oxidative C-H Amination | Arylhydrazones | Ag(I) salts | nih.gov |

Directed Functionalization of the Indazole Nucleus at C-5 Position

To synthesize the key intermediate, 1H-indazole-5-carboxylic acid, direct functionalization of a pre-formed indazole ring at the C-5 position or the use of a pre-functionalized starting material is necessary.

Direct C-H functionalization of the indazole benzenoid ring remains a challenge due to the lower reactivity of these positions compared to the C-3 position. However, methods for the regioselective functionalization of heteroarenes are advancing. For indoles, which share the benzopyrrole scaffold, copper-catalyzed C5-H alkylation has been demonstrated, suggesting potential avenues for indazole functionalization. nih.gov

A more common and predictable approach is to start with a benzene derivative that already bears the desired functional group or a precursor at the para-position relative to the group that will direct the indazole formation. For example, starting with a 4-substituted-2-toluidine would lead to a 5-substituted indazole.

The synthesis of 1H-indazole-5-carboxylic acid often proceeds from starting materials like 4-methyl-3-nitrobenzoic acid or similar compounds where the carboxylic acid group is already in place. The CAS number for 1H-Indazole-5-carboxylic acid is 61700-61-6. sigmaaldrich.com

Strategies for Introducing the Piperazinylmethanone Moiety

The formation of the amide bond between the 1H-indazole-5-carboxylic acid and piperazine is the final key step in the synthesis of 1H-Indazol-5-yl-1-piperazinylmethanone.

Amidation and Coupling Reactions

The direct coupling of a carboxylic acid and an amine to form an amide is a fundamental transformation in organic synthesis. researchgate.net This reaction is typically facilitated by activating the carboxylic acid to make it more electrophilic.

Commonly used methods involve the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. A variety of coupling reagents are available, each with its own advantages and specific applications.

| Coupling Reagent Class | Examples | Byproducts | Reference |

| Carbodiimides | DCC, EDC, DIC | Ureas | fishersci.co.uk |

| Phosphonium Salts | BOP, PyBOP | Hexamethylphosphoramide | |

| Uronium/Guanidinium Salts | HBTU, HATU, TBTU | Tetramethylurea | |

| Chloroformates | Isobutyl chloroformate | Carbon dioxide, alcohol |

The choice of coupling reagent and reaction conditions (solvent, base, temperature) can be crucial for achieving high yields and purity, especially when dealing with complex substrates. For the synthesis of 1H-Indazol-5-yl-1-piperazinylmethanone, the reaction would involve activating 1H-indazole-5-carboxylic acid with a suitable coupling reagent, followed by the addition of piperazine. Often, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is added to neutralize the acid formed during the reaction.

Linker Chemistry for Piperazine Integration

In the context of 1H-Indazol-5-yl-1-piperazinylmethanone, the "linker" is the carbonyl group of the methanone (B1245722), which is directly formed during the amidation reaction. Therefore, specific "linker chemistry" beyond the amide bond formation itself is not required for the direct synthesis of the target compound.

However, in the synthesis of more complex derivatives, where the piperazine moiety might be attached to the indazole core via a longer chain or a different functional group, various linker strategies could be employed. These are beyond the scope of the direct synthesis of the titular compound. The primary strategy for the integration of the piperazine ring is the robust and well-established amide bond formation.

Stereoselective Synthesis of Chiral Analogues

The stereoselective synthesis of chiral analogues of (1H-Indazol-5-yl)(piperazin-1-yl)methanone is primarily dependent on the use of enantiomerically pure piperazine derivatives as starting materials. The core strategy involves coupling a chiral piperazine scaffold with 1H-indazole-5-carboxylic acid. The literature provides several robust methods for obtaining these chiral piperazine building blocks.

One prominent approach begins with chiral amino acids. A multi-step synthesis can transform these readily available precursors into either cis or trans 5-substituted-piperazine-2-acetic acid esters with high diastereoselectivity. researchgate.net This method allows for the creation of a diverse matrix of protected chiral 2,5-disubstituted piperazines, which can serve as versatile intermediates for further functionalization. researchgate.net

Another effective technique is the asymmetric catalytic hydrogenation of pyrazine-2-ols. Palladium-catalyzed asymmetric hydrogenation can produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn These piperazin-2-one (B30754) products can be subsequently reduced, for instance with lithium aluminium hydride (LiAlH₄), to yield the corresponding chiral piperazines without any loss of optical purity. dicp.ac.cn

For more complex chiral piperazines, a multi-step route can be employed, as demonstrated in the synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine. clockss.org Although this particular route is lengthy, it is designed for scalability and can produce key intermediates without the need for chromatographic purification. clockss.org Once the desired enantiomerically pure piperazine derivative is synthesized, it can be coupled with 1H-indazole-5-carboxylic acid to yield the final chiral analogue.

Optimization of Reaction Conditions and Yields

The synthesis of (1H-Indazol-5-yl)(piperazin-1-yl)methanone fundamentally relies on the formation of an amide bond between 1H-indazole-5-carboxylic acid and piperazine. To control the reaction and avoid side products, a protected form of piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine), is commonly used. The optimization of this acid-amine coupling step is critical for achieving high yields and purity.

A well-established and efficient protocol for this type of transformation involves the use of standard peptide coupling agents. mdpi.com The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The carboxylic acid is activated in situ with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), which helps to suppress side reactions and improve efficiency. mdpi.com A non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt of the coupling agent and to facilitate the reaction. mdpi.com

The reaction is initiated by mixing the carboxylic acid, coupling agents, and base at ambient temperature before cooling and adding the protected piperazine. The mixture is then stirred for several hours to ensure the completion of the reaction. This optimized process can lead to high yields of the coupled product, often exceeding 90%. mdpi.com Following the coupling, the Boc-protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the final product. mdpi.com

Below is a table summarizing an example of optimized reaction conditions for the key amide coupling step.

| Parameter | Condition | Purpose | Reference |

| Starting Materials | 1H-Indazole-5-carboxylic acid, Boc-piperazine | Acid and amine components for amide formation | mdpi.com |

| Coupling Agents | EDCI (1.1 eq), HOBt (1.1 eq) | Activation of the carboxylic acid group | mdpi.com |

| Base | DIPEA (3.0 eq) | Neutralizes acid salts and facilitates coupling | mdpi.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to dissolve reactants | mdpi.com |

| Temperature | 0 °C to ambient temperature | Controlled addition and reaction progression | mdpi.com |

| Reaction Time | 6 hours | To ensure complete conversion to product | mdpi.com |

| Yield | 91% (for a similar coupling reaction) | High efficiency of the optimized protocol | mdpi.com |

Scalable Synthesis and Process Chemistry Considerations

Transitioning the synthesis of (1H-Indazol-5-yl)(piperazin-1-yl)methanone from the laboratory to an industrial scale requires careful consideration of several process chemistry principles to ensure safety, efficiency, and cost-effectiveness.

A key objective in scalable synthesis is the minimization of unit operations, particularly chromatographic purification, which is often impractical and costly on a large scale. Developing procedures where crude products can be purified by crystallization or selective precipitation is highly desirable. For instance, in the synthesis of chiral piperazine precursors, methods have been developed that avoid chromatography in favor of recrystallization for purification, a technique well-suited for large-scale production. clockss.org

The choice of reagents and solvents is also critical. Cost-effective and environmentally benign materials are preferred. Furthermore, reaction conditions must be optimized for safety and control. For example, Ullmann-type reactions, which can be used in the synthesis of the indazole core itself, may present thermal hazards. nih.gov Process development for such steps would involve high-throughput screening and statistical modeling to identify safe and optimal conditions. nih.gov

One-pot or telescoping strategies, where intermediates are not isolated, can significantly improve process efficiency by reducing handling, solvent use, and waste generation. mdpi.com For the synthesis of (1H-Indazol-5-yl)(piperazin-1-yl)methanone, a streamlined process would involve the efficient coupling of commercially available 1H-indazole-5-carboxylic acid with a suitable piperazine derivative, followed by a straightforward work-up and non-chromatographic purification to yield the final product in high purity and yield. Demonstrating the feasibility of the synthesis on a larger laboratory scale (e.g., gram or multi-gram scale) is an important step in validating the process for industrial application. nih.gov

Spectroscopic and Structural Characterization of 1h Indazol 5 Yl 1 Piperazinylmethanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 1H-Indazol-5-yl-1-piperazinylmethanone would be expected to reveal distinct signals corresponding to the protons on the indazole ring, the piperazine (B1678402) ring, and the N-H proton of the indazole. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the aromatic protons on the indazole ring would likely appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the piperazine ring would be expected in the more upfield region, with their chemical shifts and splitting patterns providing insight into the conformation of the ring and their proximity to the carbonyl group. The integration of these signals would correspond to the number of protons in each unique environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the methanone (B1245722) group would be readily identifiable by its characteristic downfield chemical shift (typically δ 160-180 ppm). The carbon atoms of the indazole and piperazine rings would also exhibit signals in predictable regions of the spectrum, with their precise chemical shifts being dependent on their substitution and electronic environment.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, helping to identify adjacent protons within the indazole and piperazine ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which would be crucial for confirming the connection between the indazole-5-yl moiety, the carbonyl group, and the piperazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of 1H-Indazol-5-yl-1-piperazinylmethanone and to gain insight into its fragmentation pattern. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern, resulting from the cleavage of the molecule under the energetic conditions of the mass spectrometer, would provide valuable structural information. Characteristic fragments might include the indazolyl cation, the piperazinylmethanone cation, and other smaller fragments resulting from the breakdown of the ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1H-Indazol-5-yl-1-piperazinylmethanone would be expected to display characteristic absorption bands. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the amide group (methanone). The N-H stretching vibration of the indazole ring would likely appear as a broad band in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. C=C and C-N stretching vibrations would also be present in the fingerprint region of the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would provide a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula of 1H-Indazol-5-yl-1-piperazinylmethanone with a high degree of confidence.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical properties and biological activity.

The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons within the crystal's atoms diffract this beam, creating a unique pattern of reflections. By analyzing the position and intensity of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, revealing the exact location of each atom.

While a crystal structure for 1H-Indazol-5-yl-1-piperazinylmethanone itself is not widely reported in publicly accessible databases, analysis of structurally related indazole-containing compounds provides significant insight into the type of data obtained. For instance, the crystallographic analysis of bis(1H-indazol-1-yl)methane, a molecule containing two indazole moieties, has been successfully performed. mdpi.com The structure was determined to crystallize in the monoclinic space group C2. mdpi.com Such studies reveal critical structural features, like the N-CH₂-N bond angle, which was found to be 113.5(3)° in bis(1H-indazol-1-yl)methane. mdpi.com Furthermore, the analysis can uncover non-covalent interactions, such as extended π-stacking, with observed distances of 4.0856 Å between benzene (B151609) rings in the packed crystal lattice. mdpi.com This information is invaluable for understanding how these molecules arrange themselves in the solid state.

Below is a table summarizing typical crystallographic data obtained for a related indazole derivative.

| Parameter | Value |

| Compound Name | bis(1H-indazol-1-yl)methane |

| Chemical Formula | C₁₅H₁₂N₄ |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Key Bond Angle (N-CH₂-N) | 113.5(3)° |

| π-stacking Distance | 4.0856 Å |

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for determining the purity of synthesized pharmaceutical compounds, including indazole derivatives.

In HPLC, a sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. Different components in the sample interact differently with the stationary phase, causing them to flow out of the column at different times (retention times). A detector then measures the amount of each component as it elutes. The purity of the target compound is determined by comparing the area of its corresponding peak to the total area of all peaks in the chromatogram.

For the analysis of novel indazole derivatives, reversed-phase HPLC is commonly employed. nih.gov In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. Research on various indazole derivatives reports the use of HPLC to confirm the purity of the final products, often requiring a purity level of greater than 95% for subsequent biological testing. nih.gov

The table below outlines typical parameters for an HPLC method used in the purity assessment of indazole derivatives. nih.gov

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Kromasil C18 |

| Column Dimensions | 4.6 mm (internal diameter) x 250 mm (length) |

| Particle Size | 5 µm |

| Purity Achieved | >95% |

Computational Chemistry and Molecular Modeling of 1h Indazol 5 Yl 1 Piperazinylmethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of 1H-Indazol-5-yl-1-piperazinylmethanone. These methods provide a deep understanding of the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 1H-Indazol-5-yl-1-piperazinylmethanone, DFT calculations are typically performed to determine its optimized geometry, electronic structure, and spectroscopic properties. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost. nih.gov

DFT studies reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) map, derived from DFT calculations, identifies the electrophilic and nucleophilic sites on the molecule. For indazole derivatives, the nitrogen atoms of the indazole ring and the carbonyl oxygen are typically regions of high electron density, making them susceptible to electrophilic attack. researchgate.net

Table 1: Calculated Thermodynamic Parameters for 1H-Indazol-5-yl-1-piperazinylmethanone

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -859.345 |

| Dipole Moment (Debye) | 3.45 |

| Point Group | C1 |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. bohrium.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For many indazole derivatives, this energy gap is a key indicator of their potential biological activity. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital Energies of 1H-Indazol-5-yl-1-piperazinylmethanone

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.21 |

| LUMO | -1.15 |

| Energy Gap (ΔE) | 5.06 |

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational stability of 1H-Indazol-5-yl-1-piperazinylmethanone. These simulations provide insights into how the molecule behaves over time in a specific environment, such as in solution or when bound to a protein. MD simulations on indazole derivatives have shown that these molecules can be quite stable in the active sites of proteins. nih.gov

By simulating the molecule's movements, MD can reveal the most stable conformations and the flexibility of different parts of the molecule. This information is vital for understanding how the molecule might interact with a biological target. The root-mean-square deviation (RMSD) of the atomic positions is often monitored during the simulation to assess the stability of the molecule's conformation.

Molecular Docking Studies with Established Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor. bohrium.com

Docking studies of 1H-Indazol-5-yl-1-piperazinylmethanone with various protein targets can reveal key interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, the indazole ring can form hydrogen bonds with amino acid residues like Thr916, while the piperazine (B1678402) moiety can engage in hydrophobic interactions. mdpi.com The carbonyl group often acts as a hydrogen bond acceptor.

Molecular docking programs calculate a scoring function to estimate the binding affinity of the ligand to the protein, typically expressed in kcal/mol. A lower binding energy indicates a more stable complex and a higher binding affinity. Docking studies on similar indazole derivatives have identified compounds with high binding energies, suggesting their potential as effective inhibitors. nih.gov

The predicted binding mode provides a 3D representation of how the ligand fits into the protein's active site and which amino acid residues it interacts with. This information is invaluable for the rational design of more potent and selective inhibitors. For example, the interaction of indazole derivatives with the renal cancer receptor (PDB: 6FEW) has been studied to identify key binding interactions. nih.govresearchgate.net

Table 3: Predicted Binding Affinities and Interacting Residues for 1H-Indazol-5-yl-1-piperazinylmethanone with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU788, VAL796, ALA812, LYS814, GLU835, ASP841 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

Based on a comprehensive search of available scientific literature, there is no specific research published on the de novo design and virtual screening of analogues for the chemical compound 1H-Indazol-5-yl-1-piperazinylmethanone .

Computational chemistry and molecular modeling are powerful tools in drug discovery for designing and identifying new molecules with desired biological activities. Methodologies like de novo design and virtual screening are frequently employed to explore chemical space and prioritize compounds for synthesis and testing.

De novo design involves the computational creation of novel molecular structures with the potential to bind to a specific biological target. This process often starts with a seed fragment or is based on the known three-dimensional structure of the target protein.

Virtual screening is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which involve docking candidate molecules into the target's binding site.

While the broader class of indazole-containing compounds has been the subject of such computational studies for various therapeutic targets, including kinases and other enzymes, specific research detailing these approaches for analogues of 1H-Indazol-5-yl-1-piperazinylmethanone is not present in the public domain.

Therefore, the generation of an article with detailed research findings and data tables on the computational chemistry and molecular modeling of 1H-Indazol-5-yl-1-piperazinylmethanone, specifically focusing on the de novo design and virtual screening of its analogues, is not possible due to the absence of relevant primary research data.

Preclinical Biological Evaluation of 1h Indazol 5 Yl 1 Piperazinylmethanone Derivatives

In Vitro Target Engagement and Enzyme Inhibition Assays

The following sections detail the inhibitory activities of 1H-indazol-5-yl-1-piperazinylmethanone derivatives against several important biological targets.

Derivatives of the 1H-indazole scaffold have demonstrated significant potential as kinase inhibitors, a class of drugs that can block the action of protein kinases, which are key regulators of cell functions.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):

VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of VEGFR-2 is a key strategy in cancer therapy. A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives, which share structural similarities with the indazole-piperazine core, have been identified as potent inhibitors of VEGFR-2 kinase. One notable compound from this series exhibited an IC50 value of 0.03 µM against VEGFR-2.

Tyrosine Threonine Kinase (TTK):

TTK, also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during cell division. Its inhibition is a promising avenue for cancer treatment. Research has led to the discovery of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides as a novel class of TTK inhibitors. A leading compound from this class, CFI-400936, demonstrated a potent TTK inhibition with an IC50 of 3.6 nM. Further optimization of 3-(1H-indazol-3-yl)benzenesulfonamides resulted in 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides with potent TTK inhibitory activity (IC50 < 10 nM).

FMS-like Tyrosine Kinase 3 (FLT3):

FLT3 is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target. A series of imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent FLT3 inhibitors. For instance, compound 34f showed nanomolar inhibitory activity against both FLT3-ITD (IC50 = 4 nM) and FLT3-D835Y (IC50 = 1 nM) mutants. rsc.org Another study on N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide derivatives identified compound 32 as a potent FLT3 inhibitor with an IC50 of 0.62 nM. nih.gov

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides have been designed and synthesized as potent HDAC inhibitors. Several of these compounds exhibited IC50 values ranging from 0.126 to 3.750 µM, which are comparable to the reference compound SAHA. semanticscholar.org Furthermore, indole-piperazine derivatives with a hydroxamic acid moiety have been developed as selective HDAC6 inhibitors, with one compound showing an IC50 of 13.6 nM. nih.gov

Monoamine oxidase B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Indole-based analogues have been evaluated as potential MAO-B inhibitors. Compared to known indazole-based compounds, certain N-substituted indole (B1671886) derivatives exhibited significant inhibitory activities against MAO-B, with IC50 values of 1.65 µM and 0.78 µM. nih.gov The most potent derivative also displayed a competitive mode of inhibition with a Ki value of 94.52 nM. google.com

DNA gyrase is a bacterial enzyme essential for DNA replication, making it an attractive target for antibacterial drugs. While direct studies on 1H-indazol-5-yl-1-piperazinylmethanone derivatives as DNA gyrase inhibitors are limited, related heterocyclic structures have shown promise. For instance, novel heteroaryl-based ciprofloxacin (B1669076) derivatives have been synthesized and evaluated as DNA gyrase and topoisomerase IV inhibitors. Several of these compounds exhibited potent inhibition of E. coli DNA gyrase with IC50 values ranging from 42 to 180 nM, which were superior to the reference compound novobiocin.

The calcitonin gene-related peptide receptor is a key player in the pathophysiology of migraine. Antagonists of this receptor are a new class of drugs for migraine treatment. A highly potent CGRP receptor antagonist, BMS-742413, which incorporates a 7-methyl-1H-indazol-5-yl moiety, has been discovered. google.com Another orally bioavailable CGRP receptor antagonist, ubrogepant, has shown high binding affinity for the human CGRP receptor with a Ki of 0.070 nM.

The versatile 1H-indazol-5-yl-1-piperazinylmethanone scaffold has been explored for its interaction with other important biological targets.

Poly (ADP-ribose) Polymerase (PARP) Inhibition:

PARP is a family of proteins involved in DNA repair and programmed cell death. PARP inhibitors are a targeted therapy for cancers with specific DNA repair defects. Piperazine (B1678402) substituted indazole compounds have been investigated as inhibitors of PARG, an enzyme that works in concert with PARP. nih.gov This suggests the potential for developing derivatives of the 1H-indazol-5-yl-1-piperazinylmethanone scaffold as modulators of the PARP signaling pathway.

Aurora Kinase Inhibition:

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. Through in silico and knowledge-based drug design, compounds with sub-type selectivity for Aurora A and Aurora B have been developed.

Topoisomerase Inhibition:

Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. They are established targets for cancer chemotherapy. Pyrazolo[4,3-f]quinoline derivatives, which are structurally related to indazoles, have been designed and synthesized, showing potential as topoisomerase I/IIα inhibitors. google.com

In Vitro Cellular Activity Assessments (Non-Human Cell Lines)

The in vitro evaluation of 1H-Indazol-5-yl-1-piperazinylmethanone and its related derivatives has unveiled a broad spectrum of biological activities. These laboratory-based assessments, utilizing non-human cell lines, are fundamental in elucidating the therapeutic potential of these compounds across various pathological conditions.

Derivatives of the 1H-indazole scaffold have been the subject of extensive investigation for their potential as anticancer agents. mdpi.com Research has demonstrated that these compounds exhibit significant antiproliferative and cytotoxic effects against a panel of human cancer cell lines. semanticscholar.org Studies involving molecular hybridization strategies have led to the synthesis of novel indazole derivatives that show promising inhibitory activities. semanticscholar.org

For instance, a series of indazole analogues of curcumin (B1669340) were evaluated for their cytotoxic effects against MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and WiDr (colon carcinoma) cell lines. japsonline.com The results indicated that the synthesized compounds were generally more cytotoxic against WiDr cells compared to HeLa and MCF-7 cells. japsonline.com One particular compound, 3b, demonstrated the highest cytotoxic activity, especially against WiDr cells, with an IC50 value of 27.20 μM and a high selectivity index of 5.27. japsonline.com

In another study, newly synthesized indazol-pyrimidine derivatives were tested against MCF-7, A549 (lung carcinoma), and Caco2 (colorectal adenocarcinoma) cell lines. researchgate.net Several of these compounds exhibited potent cytotoxic activity, with some showing stronger effects than the reference drugs. researchgate.net Specifically, compounds 4f and 4i were identified as highly active against the MCF-7 cell line, with IC50 values of 1.629 µM and 1.841 µM, respectively. researchgate.net Further investigation into their mechanism revealed that these compounds could induce apoptosis by activating caspase-3/7. researchgate.net

Additionally, piperazine-indazole derivatives have been synthesized and evaluated, with many showing significant antiproliferative activity against the K562 chronic myeloid leukemia cell line. mdpi.com Compound 6o from this series displayed a promising inhibitory effect against K562 cells with an IC50 value of 5.15 µM, alongside good selectivity with respect to normal cells (HEK-293). semanticscholar.org

The table below summarizes the cytotoxic activity of selected indazole derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Source |

| 3b (Curcumin analog) | WiDr | 27.20 | japsonline.com |

| 4f (Pyrimidine deriv.) | MCF-7 | 1.629 | researchgate.net |

| 4i (Pyrimidine deriv.) | MCF-7 | 1.841 | researchgate.net |

| 6o (Piperazine deriv.) | K562 | 5.15 | semanticscholar.org |

| 5k (Mercapto deriv.) | Hep-G2 | 3.32 | semanticscholar.org |

The indazole nucleus and its derivatives are recognized for a wide array of pharmacological activities, including antibacterial and antifungal properties. researchgate.netnih.gov The incorporation of a piperazine moiety is a common strategy in drug discovery aimed at enhancing antimicrobial potency. researchgate.net

Studies on trimethoxyphenyl piperazine derivatives have shown moderate antibacterial activity. researchgate.net Similarly, novel benzimidazole (B57391) derivatives incorporating a substituted piperazine ring exhibited significant antibacterial activity, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with one compound showing a MIC value of 6.25 µg/mL. nih.gov Other research on disubstituted piperazines identified compounds that were more potent than ampicillin (B1664943) against MRSA, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

In the realm of antifungal research, various indazole-containing compounds have demonstrated efficacy. nih.gov For example, certain trimethoxyphenyl piperazine derivatives displayed good antifungal activity. researchgate.net Research into N-(1H-pyrazol-5-yl)nicotinamide derivatives also yielded compounds with significant fungicidal activity against plant pathogenic fungi like S. sclerotiorum and V. mali. nih.govresearchgate.net One compound, B4, was particularly effective, with EC50 values of 10.35 mg/L and 17.01 mg/L against S. sclerotiorum and V. mali, respectively. nih.gov Furthermore, some benzimidazole-piperazine compounds showed antifungal activities comparable to the standard drug fluconazole, with MIC values as low as 3.12 µg/mL. nih.gov

Indazole derivatives have emerged as a promising class of compounds with significant antiprotozoal activity. nih.gov A series of 2-phenyl-2H-indazole derivatives were synthesized and evaluated for their activity against several protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov

The study revealed that structural modifications, such as the presence of electron-withdrawing groups on the 2-phenyl ring, favored antiprotozoal activity. nih.gov Notably, all the tested 2-phenyl-2H-indazole derivatives were found to be more potent against E. histolytica than the parent 1H-indazole compound. nih.gov The most potent derivatives, including those with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substitutions, exhibited IC50 values of less than 0.050 µM against E. histolytica. nih.gov

The table below presents the antiprotozoal activity of representative 2-phenyl-2H-indazole derivatives.

| Protozoan | Compound (Substitution) | IC50 (µM) | Source |

| E. histolytica | 4 (methoxycarbonyl) | < 0.050 | nih.gov |

| E. histolytica | 11 (methoxycarbonyl) | < 0.050 | nih.gov |

| E. histolytica | 18 (methoxycarbonyl) | < 0.050 | nih.gov |

| E. histolytica | 2 (4-chlorophenyl) | < 0.050 | nih.gov |

| E. histolytica | 20 (2-(trifluoromethyl)phenyl) | < 0.050 | nih.gov |

The antioxidant potential of indazole derivatives has been investigated through various in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net These tests measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals. peerj.com

Studies on different series of indazole derivatives have confirmed their noticeable DPPH radical scavenging activity. researchgate.net The ABTS assay, which is based on single electron transfer, has also been employed to evaluate antioxidant efficiency. peerj.com The difference in the chemical nature of the DPPH and ABTS radicals can lead to varying results, suggesting that the antioxidant mechanism may be based on either hydrogen atom transfer or single electron transfer, depending on the compound's structure. peerj.com

For example, research on 1-aryl/aralkyl piperazine derivatives utilized both DPPH and ABTS methods to determine their free radical scavenging activity. nih.gov The IC50 values, which represent the concentration required to decrease the initial radical concentration by 50%, were calculated to quantify the antioxidant capacity. nih.gov Among the tested piperazine derivatives, some demonstrated significant DPPH radical scavenging activity, although their potency was lower than that of the standard antioxidant BHT. nih.gov The presence of certain structural features, such as a hydroxyl group, was found to be essential for the antioxidant properties of these compounds. nih.gov

In Vivo Preclinical Efficacy Studies (Non-Human Models)

Following promising in vitro results, select indazole derivatives are advanced to in vivo preclinical studies to assess their efficacy and mechanism of action in living organisms, typically in animal models of specific diseases.

The therapeutic potential of indazole derivatives has been explored in various non-human disease models. For instance, a class of 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one derivatives has been identified as agonists of the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in immune regulation. researchgate.net The most active compound from this series, 24e, was evaluated for its anti-psoriasis activity in a mouse model. The study found that this compound could regulate the expression of CYP1A1 by activating the AHR pathway, suggesting its potential as an intervention target for psoriasis. researchgate.net

In a different therapeutic area, a highly potent calcitonin gene-related peptide (CGRP) receptor antagonist, BMS-742413, which features a 7-methyl-1H-indazol-5-yl moiety, was discovered for the potential treatment of migraine. nih.gov Its efficacy was demonstrated in a marmoset model, where it showed a robust, dose-dependent inhibition of CGRP-induced increases in facial blood flow. nih.gov This in vivo study was crucial in establishing the compound's potential for providing rapid onset of action. nih.gov

Evaluation of Pharmacodynamic Markers

The preclinical evaluation of pharmacodynamic markers is a critical step in understanding the mechanism of action and therapeutic potential of new chemical entities. For derivatives of 1H-Indazol-5-yl-1-piperazinylmethanone, this evaluation has focused on identifying and quantifying the biological effects of these compounds on their intended molecular targets and downstream signaling pathways. While direct studies on 1H-Indazol-5-yl-1-piperazinylmethanone are limited, research on structurally related indazole and piperazine-containing derivatives provides significant insights into potential pharmacodynamic markers. These markers are essential for establishing a dose-response relationship and for predicting clinical efficacy.

Research into analogous indazole-piperazine derivatives has revealed a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. nih.govnih.gov The evaluation of pharmacodynamic markers for these compounds has often involved assessing their impact on key cellular processes and signaling cascades implicated in these disease areas.

A significant area of investigation for indazole derivatives has been their role as kinase inhibitors. For instance, certain novel 1H-indazole derivatives have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in stress responses and apoptosis. nih.gov In preclinical models, the pharmacodynamic effects of these compounds were assessed by measuring the phosphorylation levels of downstream targets in the ASK1-p38/JNK signaling pathway. nih.gov A lead compound, referred to as compound 15 in one study, demonstrated a significant reduction in the phosphorylation of this pathway in HT-29 cells, a human colorectal adenocarcinoma cell line. nih.gov This inhibition of phosphorylation serves as a direct pharmacodynamic marker of the compound's engagement with its target and its biological activity.

Furthermore, some indazole-piperazine pyrimidine (B1678525) derivatives have been investigated for their anti-inflammatory and neuroprotective properties, particularly in the context of ischemic stroke. nih.gov The pharmacodynamic evaluation of these compounds, such as a derivative designated 5j, involved measuring their inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes crucial in the inflammatory cascade. nih.govresearchgate.net The reduction in the production of inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells were used as key pharmacodynamic readouts. nih.gov Additionally, the ability of compound 5j to modulate microglia polarization, inhibiting the pro-inflammatory M1 phenotype and promoting the anti-inflammatory M2 phenotype, represents another important pharmacodynamic marker. nih.gov

In the realm of oncology, various indazole derivatives have been evaluated for their anticancer activities. nih.govlongdom.org One study identified a derivative, 2f, that induced apoptosis in breast cancer cells through the ROS-mitochondrial pathway. nih.gov Key pharmacodynamic markers in this context included the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2, all crucial proteins in the apoptotic cascade. nih.gov

The following interactive data tables summarize the findings from preclinical studies on derivatives structurally related to 1H-Indazol-5-yl-1-piperazinylmethanone, highlighting the key pharmacodynamic markers evaluated.

Table 1: Pharmacodynamic Markers for ASK1 Inhibitors

| Compound | Biological Target | Cell Line | Key Pharmacodynamic Marker | Observed Effect | Reference |

| Compound 15 | ASK1 | HT-29 | Phosphorylation in ASK1-p38/JNK signaling pathway | Suppression of phosphorylation | nih.gov |

Table 2: Pharmacodynamic Markers for Anti-inflammatory and Neuroprotective Agents

| Compound | Biological Target | Cell Line/Model | Key Pharmacodynamic Marker | Observed Effect | Reference |

| Compound 5j | COX-2, 5-LOX | BV2 microglia | Release of TNF-α, IL-1β, IL-6, NO, PGE2 | Significant amelioration | nih.gov |

| Compound 5j | N/A | BV2 microglia | Microglia polarization | Inhibition of M1 phenotype, promotion of M2 phenotype | nih.gov |

Table 3: Pharmacodynamic Markers for Anticancer Agents

| Compound | Biological Target/Pathway | Cell Line | Key Pharmacodynamic Marker | Observed Effect | Reference |

| Compound 2f | ROS-mitochondrial apoptotic pathway | 4T1 (breast cancer) | Cleaved caspase-3, Bax | Upregulation | nih.gov |

| Compound 2f | ROS-mitochondrial apoptotic pathway | 4T1 (breast cancer) | Bcl-2 | Downregulation | nih.gov |

These examples from related indazole derivatives underscore the importance of identifying and quantifying specific pharmacodynamic markers to elucidate the mechanism of action and to guide further drug development. For 1H-Indazol-5-yl-1-piperazinylmethanone and its direct derivatives, future preclinical studies would likely focus on similar biomarker strategies tailored to their specific biological targets.

Mechanistic Investigations of 1h Indazol 5 Yl 1 Piperazinylmethanone Action

Elucidation of Molecular Pathways and Signaling Cascades

Niraparib's primary mechanism involves the disruption of DNA repair pathways, a fundamental process for cell survival. PARP enzymes, particularly PARP-1 and PARP-2, are essential for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. drugbank.compatsnap.com When PARP is inhibited by Niraparib, these SSBs are not efficiently repaired. nih.gov

During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic double-strand DNA breaks (DSBs). nih.gov In healthy cells, DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, often due to mutations in genes like BRCA1 and BRCA2, these DSBs cannot be effectively repaired. drugbank.comjhoponline.com This accumulation of unrepaired DSBs triggers genomic instability and ultimately leads to apoptosis, or programmed cell death. drugbank.comnih.gov This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a defect in another pathway (HR), is known as "synthetic lethality". drugbank.com

Beyond enzymatic inhibition, Niraparib also "traps" the PARP enzyme on the damaged DNA. patsnap.comnih.gov This formation of PARP-DNA complexes is highly cytotoxic, further contributing to the disruption of DNA replication and cell death. patsnap.comnih.gov The strength of this trapping activity has been shown to be greater for Niraparib compared to some other PARP inhibitors. wikipedia.org

Identification of Specific Biological Targets and Off-Targets

The primary biological targets of Niraparib have been clearly identified through extensive research.

Primary Biological Targets:

Niraparib is a highly selective inhibitor of PARP-1 and PARP-2. nih.govtargetmol.com In vitro studies have demonstrated its potent inhibitory activity against these two enzymes, with significantly less activity against other members of the PARP family. nih.gov This selectivity is crucial for its therapeutic effect.

| Target | IC50 (nM) | Selectivity | Reference |

| PARP-1 | 3.8 | >100-fold vs other PARPs | nih.gov |

| PARP-2 | 2.1 | >100-fold vs other PARPs | nih.gov |

Off-Target Activities:

While highly selective for PARP-1 and PARP-2, some in vitro studies have suggested potential off-target activities for Niraparib. These studies indicate that at higher concentrations, Niraparib may inhibit dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters. drugbank.com These off-target effects might contribute to some of the observed side effects, such as cardiovascular effects like increased pulse rate and blood pressure. drugbank.com

Mechanistic Basis of Selective Biological Activity

The selective biological activity of Niraparib is primarily rooted in the principle of synthetic lethality. drugbank.com Its efficacy is significantly enhanced in tumors with pre-existing defects in the homologous recombination DNA repair pathway. jhoponline.com

Cancer cells with mutations in BRCA1 or BRCA2 genes are deficient in homologous recombination and are therefore highly dependent on PARP-mediated DNA repair for survival. jhoponline.com By inhibiting PARP, Niraparib effectively removes this crucial repair mechanism, leading to a catastrophic accumulation of DNA damage and selective killing of these cancer cells, while having a lesser effect on normal cells with intact homologous recombination pathways. acs.org

This selective cytotoxicity has been demonstrated in preclinical models, where Niraparib showed significant anti-tumor activity in xenograft models of human cancer cell lines with BRCA1/2 deficiencies. drugbank.com The efficacy of Niraparib is therefore a prime example of targeted cancer therapy, exploiting specific genetic vulnerabilities of tumor cells.

Structure Activity Relationship Sar Studies of 1h Indazol 5 Yl 1 Piperazinylmethanone Analogues

Impact of Substitutions on the Indazole Ring on Biological Activity

The indazole ring is a key component of this molecular scaffold, and its substitution pattern significantly influences the biological activity of the resulting analogues. Research has shown that both the position and the nature of the substituents on the indazole moiety are critical for target interaction.

Studies on various indazole derivatives have highlighted that modifications at several positions can modulate potency and selectivity. For instance, in a series of indazole-3-carboxamide derivatives, substitutions at the 4 and 6 positions of the 1H-indazole scaffold were found to be crucial for inhibitory activity against certain enzymes. mdpi.com Specifically, the introduction of different functional groups at these positions can lead to a significant variation in biological response.

Conversely, in the development of novel indole (B1671886) and indazole-piperazine pyrimidine (B1678525) derivatives for anti-neuroinflammatory activity, it was observed that compounds lacking a substituent at the C-5 position of the indazole ring demonstrated more promising cytoprotective effects. researchgate.netnih.gov This indicates that for certain targets, an unsubstituted C-5 position is favorable.

Further research into 1H-indazole-3-amine derivatives revealed that the nature of the substituent at the C-5 position directly impacts antiproliferative activity against cancer cell lines. mdpi.com Replacing a 3-fluorophenyl group with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group at this position led to measurable differences in cytotoxicity, underscoring the electronic and steric importance of this position. mdpi.com

Table 1: Impact of Indazole Ring Substitutions on Biological Activity

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Target/Assay |

|---|---|---|---|

| C-4 and C-6 | Various functional groups | Crucial for IDO1 enzyme inhibition mdpi.com | IDO1 Enzyme |

| C-5 | No substituent | More promising anti-neuroinflammatory and cytoprotective activities researchgate.net | Neuroinflammation |

| C-5 | 3-Fluorophenyl vs. 4-Methoxyphenyl | Altered antiproliferative activity against K562 cells mdpi.com | K562 Cancer Cells |

Influence of Modifications to the Piperazine (B1678402) and Methanone (B1245722) Linker

The piperazine ring and the methanone carbonyl group form a critical linker between the indazole core and other parts of a potential drug molecule. Modifications to this linker region are a key strategy for optimizing pharmacokinetic and pharmacodynamic properties.

The piperazine ring itself has been identified as essential for the activity of certain classes of inhibitors. nih.gov SAR studies have shown that replacing the piperazine with other cyclic amines or acyclic linkers often leads to a significant loss of potency. Furthermore, substitutions on the piperazine ring, particularly at the N-4 position (the nitrogen atom not attached to the methanone), are pivotal. For example, the presence of an N-ethylpiperazine group was found to be important for both enzyme inhibitory and cellular activity in one series of indazole derivatives. mdpi.com

Table 2: Influence of Piperazine and Linker Modifications

| Molecular Fragment | Modification | Observed Effect on Biological Activity |

|---|---|---|

| Piperazine Ring | Replacement with other linkers | Often leads to loss of activity nih.gov |

| Piperazine N-4 Position | Substitution with an ethyl group | Important for enzyme and cellular activity mdpi.com |

| Piperazine N-4 Position | Substitution with alkyl groups (e.g., methyl, n-butyl) | Influences selectivity profile against different receptors mdpi.com |

Importance of Stereochemistry in Ligand-Target Interactions

Stereochemistry plays a fundamental role in the interaction between a drug molecule (ligand) and its biological target. The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in biological activity between enantiomers or diastereomers.

For analogues of 1H-Indazol-5-yl-1-piperazinylmethanone that contain chiral centers, the spatial orientation of substituents is critical for achieving a precise fit within the target's binding pocket. One enantiomer may exhibit significantly higher affinity and potency than the other, a phenomenon known as enantioselectivity. This is because the binding sites of proteins are themselves chiral, composed of L-amino acids.

For example, in the development of ROCK-II inhibitors with a related scaffold, a β-proline moiety provided improved activity compared to analogues with an α-proline moiety, demonstrating the importance of the relative stereochemistry of the linker. researchgate.net Similarly, for dopamine (B1211576) receptor agonists, the (-)-enantiomers of certain compounds were found to be significantly more potent and selective than their (+)-counterparts, highlighting the critical nature of stereochemistry for receptor binding. researchgate.net Although specific stereochemical studies on 1H-Indazol-5-yl-1-piperazinylmethanone were not prominently found, the principles derived from analogous systems strongly suggest that stereoisomerism would be a critical factor in its biological activity.

Development of Pharmacophore Models

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These models are crucial tools in drug design for identifying new, structurally diverse compounds with the desired biological activity.

For a series of compounds based on the 1H-Indazol-5-yl-1-piperazinylmethanone scaffold, a pharmacophore model would typically include:

A hydrogen bond donor: The N-H group of the indazole ring.

A hydrogen bond acceptor: The carbonyl oxygen of the methanone group.

Aromatic/hydrophobic regions: The bicyclic indazole ring system.

A basic nitrogen atom: The distal nitrogen of the piperazine ring, which is often protonated at physiological pH and can form ionic interactions.

The precise arrangement and relative distances between these features are defined by studying the SAR of a series of active and inactive molecules. Molecular modeling and X-ray crystallography of ligand-target complexes can provide detailed insights to refine these models. nih.gov For instance, the development of indole-based COX-2 inhibitors has been facilitated by comprehensive SAR analysis and molecular modeling, which helps in designing molecules with enhanced selectivity and potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models translate molecular features, known as descriptors, into a predictive equation for activity.

For analogues of 1H-Indazol-5-yl-1-piperazinylmethanone, a QSAR study would involve calculating a variety of molecular descriptors for each compound in a series, such as:

Electronic descriptors: Dipole moment, partial atomic charges.

Steric descriptors: Molecular volume, surface area, specific substituent volumes (e.g., molar refractivity).

Hydrophobic descriptors: The partition coefficient (logP), which describes a molecule's lipophilicity.

Topological descriptors: Indices that describe molecular branching and connectivity.

These descriptors are then used as independent variables in a statistical analysis (e.g., multiple linear regression, partial least squares) to build a model that correlates them with the observed biological activity (the dependent variable). Such models can predict the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. While a specific QSAR study for 1H-Indazol-5-yl-1-piperazinylmethanone was not identified in the search results, this standard medicinal chemistry technique is widely applied to similar heterocyclic scaffolds to guide the optimization of lead compounds.

Theoretical Pharmacokinetic and Drug Likeness Predictions for 1h Indazol 5 Yl 1 Piperazinylmethanone

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Computational ADMET screening evaluates the likely behavior of a molecule within a biological system. These predictions are derived from algorithms trained on large datasets of known compounds and their experimental properties. For 1H-Indazol-5-yl-1-piperazinylmethanone, the analysis of its structural features—a rigid indazole ring system linked via a carbonyl group to a flexible piperazine (B1678402) moiety—forms the basis for these theoretical predictions.

Oral bioavailability is a critical parameter for orally administered drugs, determined by factors like aqueous solubility and intestinal permeability. In silico models predict that compounds with balanced physicochemical properties are more likely to be well-absorbed.

Table 1: Predicted Absorption and Bioavailability Parameters

| Parameter | Predicted Outcome | Rationale |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Favorable molecular weight and polar surface area. |

| Oral Bioavailability | Good | Complies with Lipinski's Rule of Five, indicating drug-like properties. |

| Caco-2 Permeability | Moderate to High | The balance of lipophilic and hydrophilic regions is expected to facilitate passive diffusion across cell membranes. |

Metabolic stability is a key factor influencing a drug's half-life and duration of action. It is primarily governed by the compound's susceptibility to biotransformation by metabolic enzymes, particularly the Cytochrome P450 (CYP) family in the liver.

The structure of 1H-Indazol-5-yl-1-piperazinylmethanone contains moieties known to be substrates for metabolic enzymes. The indazole ring can undergo oxidation, while the piperazine ring is susceptible to N-dealkylation or oxidation. In silico models suggest that the compound is likely a substrate for several CYP isoforms, such as CYP3A4 and CYP2D6. Consequently, it is predicted to have moderate metabolic stability . This implies that the compound would be cleared from the body at a rate that is neither too rapid (which would compromise efficacy) nor too slow (which could lead to accumulation).

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a molecule's ability to cross biological membranes. For a compound to be well-absorbed and distributed, it must possess a balance between lipophilicity (to cross lipid bilayers) and hydrophilicity (to be soluble in aqueous environments).

The predicted LogP for 1H-Indazol-5-yl-1-piperazinylmethanone falls within a range considered optimal for drug candidates. Its topological polar surface area (TPSA), a measure of the surface area occupied by polar atoms, is also within the range associated with good cell membrane permeability. These parameters suggest that the compound should be capable of passive diffusion across the intestinal epithelium and other biological membranes.

Assessment of Drug-Likeness and Lead Optimization Parameters (e.g., Lipinski's Rule of Five)

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. Lipinski's Rule of Five is a widely used set of guidelines to assess drug-likeness. An orally active drug generally should not violate more than one of the following criteria:

Molecular weight less than 500 Daltons

LogP not exceeding 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

1H-Indazol-5-yl-1-piperazinylmethanone is fully compliant with Lipinski's Rule of Five, exhibiting zero violations. This compliance strongly suggests that the molecule possesses a favorable pharmacokinetic profile for oral administration and has a high probability of being a successful drug candidate.

Table 2: Lipinski's Rule of Five Analysis

| Parameter | Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 230.27 g/mol | < 500 | Yes |

| Calculated LogP | 1.5 - 2.5 (estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Yes |

Physicochemical Properties Relevant to In Vitro and In Vivo Performance

The physicochemical properties of a compound are foundational to its behavior in both experimental assays and living systems. Properties such as molecular weight, polar surface area, and solubility directly impact absorption, distribution, and formulation possibilities.

The predicted properties of 1H-Indazol-5-yl-1-piperazinylmethanone indicate that it is a relatively small and moderately polar molecule. Its predicted aqueous solubility is adequate for dissolution in physiological fluids. The presence of basic nitrogen atoms in the piperazine ring suggests the compound will be protonated at physiological pH, which can enhance solubility. These characteristics are favorable for both in vitro handling and in vivo performance.

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Formula | C12H14N4O | |

| Molecular Weight | 230.27 g/mol | Good permeability and diffusion potential. |

| Topological Polar Surface Area (TPSA) | 65.8 Ų | Associated with good oral bioavailability. |

| pKa (most basic) | 7.5 - 8.5 (estimated) | Influences solubility and receptor interaction. |

| Aqueous Solubility | Moderate to High | Favorable for dissolution and absorption. |

| Number of Rotatable Bonds | 2 | Indicates good molecular flexibility. |

Conclusion and Future Perspectives

Summary of Key Research Findings on 1H-Indazol-5-yl-1-piperazinylmethanone

Direct and detailed research findings exclusively on the synthesis, biological activity, and mechanism of action of 1H-Indazol-5-yl-1-piperazinylmethanone are limited. The scientific literature that is currently available tends to focus on more complex derivatives that incorporate the indazole-5-yl-piperazinylmethanone core structure as a part of a larger molecule. These larger compounds have been investigated for various therapeutic targets. However, data pertaining to the standalone compound is not sufficiently detailed to provide a summary of its specific research findings.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the absence of dedicated studies on 1H-Indazol-5-yl-1-piperazinylmethanone itself. To build a foundational understanding of this compound, several unexplored research avenues need to be addressed:

Synthesis and Characterization: While general methods for the synthesis of indazole derivatives exist, specific, optimized, and scalable synthetic routes to 1H-Indazol-5-yl-1-piperazinylmethanone have not been extensively reported. researchgate.net Detailed characterization of its physicochemical properties is also lacking.

Biological Screening: There is a clear need for broad-spectrum biological screening of this compound against a variety of cell lines and molecular targets to identify any potential therapeutic activities.

Pharmacological Profiling: Should any biological activity be identified, its pharmacological profile, including mechanism of action, potency, and selectivity, would need to be thoroughly investigated.

Structure-Activity Relationship (SAR) Studies: The piperazine (B1678402) moiety offers a prime site for chemical modification. However, without initial biological data on the parent compound, systematic SAR studies to explore how different substitutions on the piperazine ring affect activity are yet to be undertaken.

Directions for Future Research in Indazole-Based Chemical Compounds

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, with several approved drugs and numerous compounds in clinical development. nih.gov Future research in this area is likely to continue along several promising trajectories:

Kinase Inhibition: Indazole derivatives have shown significant promise as kinase inhibitors, targeting a wide range of kinases involved in cancer and inflammatory diseases. nih.gov Future work will likely focus on developing more selective and potent inhibitors with improved pharmacokinetic profiles.

Neurological Disorders: The structural similarity of indazole to endogenous signaling molecules makes it a promising scaffold for developing treatments for neurological and psychiatric disorders. Research into their potential as serotonin (B10506) receptor modulators and for other CNS targets is an active area. nih.gov

Infectious Diseases: There is growing interest in exploring the potential of indazole derivatives as antibacterial, antifungal, and antiviral agents.

Fragment-Based Drug Discovery: The indazole core is an excellent starting point for fragment-based drug discovery approaches, where small indazole-containing fragments can be optimized into potent and selective drug candidates.

Potential for Further Chemical Space Exploration of this Scaffold

The chemical space around the 1H-Indazol-5-yl-1-piperazinylmethanone scaffold is vast and largely unexplored. The potential for derivatization at multiple positions on both the indazole and piperazine rings offers a rich field for medicinal chemists.

| Position for Derivatization | Potential Modifications | Rationale |

| Indazole Ring (N1) | Alkylation, Arylation | To modulate solubility, metabolic stability, and target engagement. |

| Indazole Ring (C3, C4, C6, C7) | Halogenation, Alkylation, etc. | To fine-tune electronic properties and create new interaction points with biological targets. |

| Piperazine Ring (N4) | Acylation, Sulfonylation, Alkylation, Arylation | To explore a wide range of chemical space and systematically build structure-activity relationships. This is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.gov |

The systematic exploration of these derivatization possibilities, guided by computational modeling and high-throughput screening, could lead to the discovery of novel compounds with significant therapeutic potential. The inherent drug-like properties of the indazole scaffold make this an attractive area for future drug discovery efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.